molecular formula C36H68O7 B12667549 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester CAS No. 64831-33-0

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester

Katalognummer: B12667549
CAS-Nummer: 64831-33-0
Molekulargewicht: 612.9 g/mol
InChI-Schlüssel: LJPJARLBTLLORQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester is a complex organic compound It is an ester derivative of citric acid, where the hydroxyl group is esterified with isodecyl alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Citric Acid+3Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester+3Water\text{Citric Acid} + 3 \text{Isodecyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 3 \text{Water} Citric Acid+3Isodecyl AlcoholAcid Catalyst​1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester+3Water

Industrial Production Methods

In industrial settings, the production of this ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then separated from the reaction mixture by distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Hydrolysis: Citric acid and isodecyl alcohol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Ester derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Investigated for its potential as a biodegradable ester in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants and surfactants due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester involves its interaction with various molecular targets. The ester bonds can be hydrolyzed by esterases in biological systems, releasing citric acid and isodecyl alcohol. Citric acid can then enter metabolic pathways such as the Krebs cycle, while isodecyl alcohol can be metabolized or excreted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Citric Acid: The parent compound, known for its role in the Krebs cycle.

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester: Another ester derivative of citric acid with hexyl alcohol.

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester: An ester derivative with propyl alcohol.

Uniqueness

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester is unique due to its long isodecyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications such as plasticizers and lubricants, where flexibility and durability are essential.

Eigenschaften

CAS-Nummer

64831-33-0

Molekularformel

C36H68O7

Molekulargewicht

612.9 g/mol

IUPAC-Name

tris(8-methylnonyl) 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C36H68O7/c1-30(2)22-16-10-7-13-19-25-41-33(37)28-36(40,35(39)43-27-21-15-9-12-18-24-32(5)6)29-34(38)42-26-20-14-8-11-17-23-31(3)4/h30-32,40H,7-29H2,1-6H3

InChI-Schlüssel

LJPJARLBTLLORQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC(C)C)(C(=O)OCCCCCCCC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.